molecular formula C22H25N3O4S B1676744 Moricizine CAS No. 31883-05-3

Moricizine

Cat. No.: B1676744
CAS No.: 31883-05-3
M. Wt: 427.5 g/mol
InChI Key: FUBVWMNBEHXPSU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Moracizine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It exhibits potent local anesthetic activity and membrane-stabilizing effects. Moracizine decreases excitability, conduction velocity, and automaticity in cardiac tissues by slowing atrioventricular nodal and His-Purkinje conduction . It also decreases the action potential duration in Purkinje fibers and increases the effective refractory period/action potential duration ratio . These interactions are essential for its antiarrhythmic properties.

Cellular Effects

Moracizine affects various types of cells and cellular processes, particularly in cardiac tissues. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Moracizine’s ability to stabilize cell membranes and reduce excitability is critical for its therapeutic effects in treating arrhythmias . Additionally, it impacts the expression of genes involved in ion channel regulation and cardiac muscle contraction, thereby influencing overall cardiac function.

Molecular Mechanism

The molecular mechanism of moracizine involves its binding interactions with sodium channels in cardiac cells. By inhibiting sodium influx during the action potential, moracizine reduces the maximum rate of phase 0 depolarization without affecting the action potential amplitude or maximum diastolic potential . This inhibition leads to decreased excitability and conduction velocity, which are vital for its antiarrhythmic effects. Moracizine also interacts with other ion channels and receptors, contributing to its overall pharmacological profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of moracizine change over time due to its stability, degradation, and long-term impact on cellular function. Moracizine undergoes extensive first-pass metabolism, resulting in an absolute bioavailability of approximately 38% . Its elimination half-life varies between 3-4 hours in healthy volunteers and 6-13 hours in patients with cardiac disease . Long-term studies have shown that moracizine can maintain its antiarrhythmic effects over extended periods, although its efficacy may decrease with prolonged use.

Dosage Effects in Animal Models

The effects of moracizine vary with different dosages in animal models. At therapeutic doses, moracizine effectively suppresses ventricular arrhythmias and improves cardiac function. At higher doses, it may exhibit toxic or adverse effects, including proarrhythmic events and negative impacts on cardiac contractility . Threshold effects have been observed, where the efficacy of moracizine plateaus beyond a certain dosage, indicating the importance of dose optimization in clinical settings.

Metabolic Pathways

Moracizine is involved in several metabolic pathways, primarily through hepatic metabolism. It undergoes extensive first-pass metabolism and is further metabolized after entering the circulation . Enzymes such as cytochrome P450 play a significant role in its biotransformation, leading to the formation of pharmacologically active metabolites . These metabolites contribute to the overall therapeutic effects and pharmacokinetics of moracizine.

Transport and Distribution

Moracizine is transported and distributed within cells and tissues through various mechanisms. It exhibits high protein binding (approximately 95%), which influences its distribution and bioavailability . Transporters and binding proteins facilitate its movement across cell membranes and its accumulation in specific tissues, particularly the heart. The distribution of moracizine is crucial for its therapeutic efficacy and safety profile.

Subcellular Localization

The subcellular localization of moracizine is essential for its activity and function. It primarily targets cardiac cells, where it interacts with ion channels and receptors on the cell membrane . Post-translational modifications and targeting signals direct moracizine to specific compartments within the cell, ensuring its precise action on cardiac tissues. This localization is vital for its antiarrhythmic effects and overall pharmacological profile.

Chemical Reactions Analysis

Properties

IUPAC Name

ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBVWMNBEHXPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023335
Record name Moricizine
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Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Moricizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014818
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>64.1 [ug/mL] (The mean of the results at pH 7.4), 3.39e-02 g/L
Record name SID50086819
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Moricizine
Source DrugBank
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Record name Moricizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Moricizine works by inhibiting the rapid inward sodium current across myocardial cell membranes.
Record name Moricizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00680
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CAS No.

31883-05-3
Record name Moricizine
Source CAS Common Chemistry
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Record name Moricizine [USAN]
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Record name Moricizine
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Record name Moracizine
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Record name MORICIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GT1D0TMX1
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Record name Moricizine
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Melting Point

156-157 °C, 156 - 157 °C
Record name Moricizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00680
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moricizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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